4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine
Overview
Description
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in pharmaceuticals and agrochemicals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine typically involves the reaction of 4-cyanobenzyl chloride with 1-phenylpiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Cyanobenzyl chloride+1-Phenylpiperidine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
Uniqueness
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(1-phenylpiperidin-4-yl)amino]methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c20-14-16-6-8-17(9-7-16)15-21-18-10-12-22(13-11-18)19-4-2-1-3-5-19/h1-9,18,21H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQKNGUMOFKNFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.